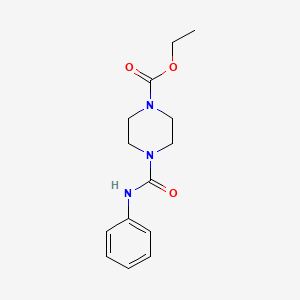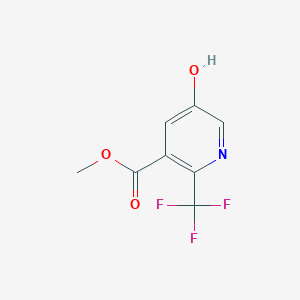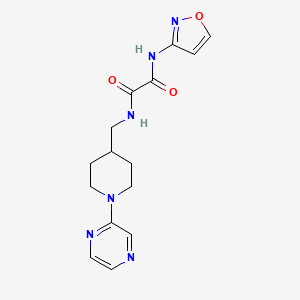
4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester (4-PCPE) is a synthetic compound that has been studied for its potential medicinal applications. It is a member of the piperazine family of compounds, which are known for their pharmacological properties. 4-PCPE has been studied for its potential therapeutic applications in the treatment of a variety of diseases, including cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester has been studied for its potential therapeutic applications in the treatment of a variety of diseases, including cancer, inflammation, and neurological disorders. In particular, this compound has been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of certain types of cancer cells. Additionally, this compound has been studied for its potential anti-inflammatory properties, as it has been found to reduce the production of pro-inflammatory molecules. Furthermore, this compound has been studied for its potential neuroprotective properties, as it has been found to reduce the production of neurotoxic molecules.
Mecanismo De Acción
Target of Action
Piperazine derivatives are known to have a wide range of biological activities and are used in medicinal chemistry. They can interact with various targets, including neurotransmitter receptors and ion channels .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives, for instance, are generally well absorbed and can cross the blood-brain barrier .
Direcciones Futuras
Given the potential therapeutic applications of 4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester, there are a number of future directions for research. For example, further studies could be conducted to better understand the mechanism of action of this compound, as well as to explore the potential synergistic effects of combining this compound with other compounds. Additionally, further studies could be conducted to explore the potential applications of this compound in the treatment of other diseases, such as autoimmune disorders and neurological diseases. Finally, further studies could be conducted to investigate the potential adverse effects of this compound, as well as to optimize the synthesis and formulation of this compound for clinical use.
Métodos De Síntesis
4-Phenylcarbamoyl-piperazine-1-carboxylic acid ethyl ester is synthesized by reacting 4-phenylcarbamoyl-piperazine-1-carboxylic acid with ethyl bromide in the presence of a base such as sodium ethoxide. This reaction produces this compound and sodium bromide as the byproducts. The reaction is typically conducted at room temperature for 1-2 hours, after which the reaction mixture is filtered and the this compound is isolated from the reaction mixture.
Propiedades
IUPAC Name |
ethyl 4-(phenylcarbamoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-2-20-14(19)17-10-8-16(9-11-17)13(18)15-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWZRDIMISIHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804762 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2951929.png)
![1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2951930.png)









![2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2951946.png)
![Ethyl({2-[4-(3-methoxyphenyl)piperazin-1-yl]ethyl})amine](/img/structure/B2951947.png)
![8-(4-bromophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951948.png)
